Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, typically starting with the preparation of the imidazolidinone core. This is followed by the introduction of the chlorobenzyl and chlorophenyl groups through nucleophilic substitution reactions. The final step involves the acetylation of the amino group and the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It may have potential as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which can enhance its binding affinity to biological targets. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C26H21Cl2N3O4S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H21Cl2N3O4S/c1-35-25(34)17-4-10-20(11-5-17)29-23(32)14-22-24(33)31(21-12-8-19(28)9-13-21)26(36)30(22)15-16-2-6-18(27)7-3-16/h2-13,22H,14-15H2,1H3,(H,29,32) |
InChI Key |
STRLDCSLDOLHSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.